4-Nitrobiphenyl

Beschreibung

Historical Context and Evolution of Research on Nitroaromatic Biphenyls

Nitroaromatic compounds, as a broader class, have been utilized for centuries, with early applications dating back to the preparation of picric acid in 1771 for use as a yellow dye. nih.gov The unique chemistry of the nitro group, particularly its electron-withdrawing nature, contributes to the reactivity and properties of these compounds. cswab.orgnih.gov Research into nitroaromatic biphenyls specifically has been influenced by the broader study of biphenyl (B1667301) compounds and other nitroaromatics. The synthesis of 4-Nitrobiphenyl is typically achieved through the nitration of biphenyl. ontosight.aiwikipedia.org Historically, research focused on their synthesis and use as intermediates in the production of various chemicals, including dyes, pigments, and pharmaceuticals. ontosight.aiontosight.aisolubilityofthings.com

Over the past several decades, there has been an increasing focus on the environmental implications of nitroaromatic compounds due to growing awareness of contamination from industrial activities, pesticides, and explosives. cswab.org This has led to extensive research into the environmental fate, degradation pathways, and toxicity of these substances. solubilityofthings.comcswab.orgnih.gov The evolution of research has also involved exploring biological systems capable of degrading nitroaromatic compounds, with bacteria from contaminated areas showing the ability to metabolize these chemicals. cswab.orgnih.gov

Significance in Chemical and Environmental Sciences

This compound holds significance in chemical sciences primarily as a valuable intermediate in organic synthesis, undergoing reactions such as nitration and reduction. solubilityofthings.com It is a precursor to other compounds, including the antioxidant 4-aminobiphenyl (B23562). wikipedia.org The presence of the nitro group influences the electronic properties of the molecule, making it of interest in materials science for the design of electronic materials. solubilityofthings.com

In environmental sciences, this compound is recognized as a potential pollutant. wikipedia.org Like many biphenyl derivatives, it can be a persistent pollutant, and its environmental impact and degradation pathways are crucial areas of assessment. ontosight.aisolubilityofthings.com Research has explored its potential toxicity to microorganisms and aquatic organisms. ontosight.ai Studies on the biodegradation of nitroaromatic compounds, including those with biphenyl structures, have revealed the strategies employed by biological systems to transform these substances. cswab.orgnih.gov While biodegradation can occur, the persistence of biphenyl derivatives in the environment remains a concern. ontosight.ai

Regulatory and Health Research Imperatives concerning Aromatic Nitro Compounds

The potential toxicity and environmental persistence of aromatic nitro compounds, including this compound, have led to regulatory and health research imperatives. Many nitroaromatic compounds are considered acutely toxic and mutagenic, with some being suspected or established carcinogens. nih.gov Several are listed as priority pollutants by regulatory bodies. cswab.orgnih.gov

Regulatory actions have been taken concerning this compound in various regions. For instance, in Japan, the manufacture, import, transfer, provision, and use of this compound have been banned for most purposes since 1972 under the Industrial Safety and Health Law, following a review by the Ministry of Health, Labour and Welfare. pic.int This ban includes all formulations except for research and analysis purposes. pic.int In the United States, this compound is currently not manufactured, imported, used, or sold on a commercial scale, with potential exposure primarily limited to historical hazardous waste disposal sites. nih.govepa.govchemicalbook.com

Health research concerning this compound has investigated its potential effects, although limited information is available. epa.govchemicalbook.com Studies have explored the toxicity of nitroaromatic compounds, noting that their reduction products can interact with biomolecules. nih.govoup.com The positioning of nitro groups on aromatic rings can influence mutagenicity and carcinogenicity. nih.gov While some studies have explored potential biological activities of biphenyl derivatives, concerns about the environmental impact and toxicity profile of compounds like this compound remain significant drivers for ongoing research and regulatory oversight. ontosight.ai

Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉NO₂ | ontosight.aiwikipedia.orgnih.gov |

| CAS Number | 92-93-3 | wikipedia.orgsolubilityofthings.comnih.gov |

| IUPAC Name | 1-nitro-4-phenyl-benzene | solubilityofthings.comnih.gov |

| State (25°C) | Solid (Pale yellow crystalline) | solubilityofthings.comnih.govcdc.govilo.org |

| Molar Mass | 199.21 g/mol | wikipedia.orgnih.govilo.org |

| Melting Point | 114 °C | ontosight.aiwikipedia.orgilo.org |

| Boiling Point | 340 °C (760 mmHg) | wikipedia.orgnih.govilo.org |

| Water Solubility | Very poor / Insoluble | solubilityofthings.comilo.org |

| Solubility in Organic Solvents | Soluble (Diethyl ether, Toluene, Chloroform) | solubilityofthings.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 7114 |

| Biphenyl | 746 |

| 4-Aminobiphenyl | 7545 |

| 2-Nitrobiphenyl (B167123) | 13188 |

| 3-Nitrobiphenyl | 75020 |

| Nitrobenzene | 6856 |

| Picric acid | 6095 |

| Trinitrotoluene | 8377 |

| 2,4-Dinitrophenol | 1536 |

| Metronidazole | 4173 |

| Nitrofurantoin | 6729 |

| Salicylic acid | 338 |

| 4-chloronitrobenzene | 7955 |

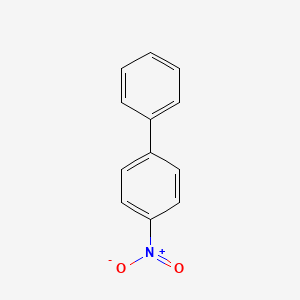

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJQRLZAPXASRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041522 | |

| Record name | 4-Nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor. (NIOSH, 2022), White to yellow, needle-like, crystalline solid with a sweetish odor; [NIOSH], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., White to yellow, needle-like, crystalline solid with a sweetish odor. | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

644 °F at 760 mmHg (NIOSH, 2023), 340 °C @ 760 MM HG, 340 °C, 644 °F | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

290 °F (NIOSH, 2023), 290 °F, 143 °C c.c. | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ETHER, BENZENE, CHLOROFORM, ACETIC ACID, SLIGHTLY SOL IN COLD ALC, Solubility in water: very poor, Insoluble | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW NEEDLES FROM ALC, WHITE NEEDLES, White to yellow, needle-like, crystalline solid. | |

CAS No. |

92-93-3, 28984-85-2 | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028984852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-nitrobiphenyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM80NUW6WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Biphenyl, 4-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DV557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

237 °F (NIOSH, 2023), 114 °C, 237 °F | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Chemical Reactivity of 4 Nitrobiphenyl

Established Synthetic Pathways for 4-Nitrobiphenyl

The construction of the this compound framework can be achieved through several reliable synthetic routes. The classical approach involves the direct nitration of the parent biphenyl (B1667301) molecule, while more contemporary methods utilize the precision of palladium-catalyzed cross-coupling reactions.

The most established method for synthesizing this compound is the direct nitration of biphenyl. wikipedia.orgnih.gov This reaction is a classic example of electrophilic aromatic substitution. youtube.com Typically, biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.com

The nitronium ion is then attacked by the electron-rich π system of one of the phenyl rings of biphenyl. The phenyl group is an ortho, para-directing activator, leading to the formation of a mixture of isomers, primarily 2-nitrobiphenyl (B167123) and this compound. The 4-substituted isomer is generally favored due to reduced steric hindrance compared to the ortho position. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore the aromaticity of the ring. youtube.com

Table 1: Typical Reagents for Direct Nitration of Biphenyl

| Reagent | Role |

| Biphenyl | Substrate |

| Nitric Acid (HNO₃) | Source of nitro group |

| Sulfuric Acid (H₂SO₄) | Catalyst (generates nitronium ion) |

Modern synthetic chemistry offers highly efficient and selective methods for constructing the biaryl scaffold of this compound through palladium-catalyzed cross-coupling reactions. wikipedia.orgnobelprize.org These methods provide greater control over regioselectivity compared to direct nitration.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net To synthesize this compound, two primary pathways are available:

Coupling of 4-nitrophenylboronic acid with a halobenzene (e.g., bromobenzene).

Coupling of phenylboronic acid with a 4-halo-nitrobenzene (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene). researchgate.netgoogle.com

The Stille cross-coupling is another powerful technique, which utilizes an organostannane (organotin compound) as the coupling partner for the organohalide. nih.gov These reactions are valued for their tolerance of a wide range of functional groups and generally proceed under mild conditions. nobelprize.orgnih.gov

Table 2: Example Suzuki-Miyaura Reaction Components for this compound Synthesis

| Aryl Halide | Arylboronic Acid | Palladium Catalyst | Base |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Palladium(II) acetate (B1210297) | Sodium hydroxide |

| Bromobenzene | 4-Nitrophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate |

Derivatization and Chemical Transformations

The chemical reactivity of this compound is dominated by the nitro group, which can be readily transformed into other functional groups, and the potential for further substitution on its aromatic rings.

The most significant chemical transformation of this compound is its reduction to 4-aminobiphenyl (B23562). wikipedia.org This conversion is a critical step as 4-aminobiphenyl and its derivatives have various industrial and research applications.

C₆H₅−C₆H₄NO₂ + 3 H₂ → C₆H₅−C₆H₄NH₂ + 2 H₂O wikipedia.org

Other established methods for reducing aromatic nitro compounds can also be applied, including the use of metals such as iron, zinc, or tin in an acidic medium (e.g., hydrochloric acid). orgsyn.org

The synthesis of nitrobiphenyls bearing additional substituents, such as halogens or alkyl groups, is readily achieved using palladium-catalyzed cross-coupling reactions. google.com This approach allows for the precise placement of various functional groups by choosing appropriately substituted starting materials.

For instance, 4'-chloro-2-nitrobiphenyl (B3055000) can be synthesized by the Suzuki coupling of 2-nitrochlorobenzene with 4-chlorophenylboronic acid. google.com Similarly, a variety of other substituted nitrobiphenyls can be prepared, demonstrating the versatility of this method. google.com

Examples of substituted nitrobiphenyls synthesized via palladium catalysis include:

4'-Methyl-4-nitrobiphenyl

4'-Bromo-4-nitrobiphenyl

4'-Fluoro-2-nitrobiphenyl

4'-Methoxy-2-nitrobiphenyl google.com

This strategy of building complex molecules from functionalized precursors is often more efficient than attempting to functionalize the this compound molecule directly, which could lead to mixtures of isomers and side reactions.

Reaction Mechanisms of this compound

Understanding the reaction mechanisms provides insight into the formation and reactivity of this compound.

The mechanism for the direct nitration of biphenyl is a well-understood electrophilic aromatic substitution pathway. youtube.com

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-electron system of a biphenyl ring attacks the nitronium ion, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation called the arenium ion (or sigma complex).

Deprotonation: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromatic π system and yielding the nitrated biphenyl product. youtube.com

The mechanism for palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction, proceeds through a catalytic cycle. nobelprize.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-nitrobenzene), forming a Pd(II) complex.

Transmetalation: The organic group from the other coupling partner (e.g., the phenyl group from phenylboronic acid, activated by a base) is transferred to the palladium center, displacing the halide and bringing both organic fragments onto the same metal atom.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final biaryl product (this compound). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

The reduction of the nitro group to an amine via catalytic hydrogenation involves a series of steps on the surface of the metal catalyst. The process is complex but is generally understood to proceed through intermediate species such as nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) compounds before the final amine is formed.

Environmental Fate and Degradation of 4 Nitrobiphenyl

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical through non-biological pathways, primarily through reactions with light (photodegradation), atmospheric oxidants, and water (hydrolysis).

Photodegradation, or photolysis, is a significant abiotic pathway for the breakdown of 4-Nitrobiphenyl. This process can occur through two primary mechanisms:

Direct Photolysis: this compound can absorb light directly, particularly in the ultraviolet (UV) spectrum. It exhibits a UV absorption maximum at 295 nm, which falls within the range of solar radiation reaching the Earth's surface. nih.gov This absorption can excite the molecule to a higher energy state, potentially leading to the cleavage of chemical bonds and subsequent degradation.

Indirect Photolysis: This is often the more dominant photodegradation pathway in the environment. It involves reactions with photochemically generated reactive species, most notably the hydroxyl radical (•OH). In atmospheric water droplets (like clouds and fog) and sunlit surface waters, various substances, such as nitrates and dissolved organic matter, can absorb light and produce highly reactive •OH radicals. These radicals can then attack the this compound molecule. The reaction is typically initiated by the addition of the hydroxyl radical to one of the aromatic rings, forming a transient hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to a variety of hydroxylated and ring-opened products.

While specific product studies for this compound are limited, research on analogous compounds like 4-chlorobiphenyl (B17849) indicates that photodegradation can lead to the formation of hydroxylated biphenyls and other oxidized derivatives.

In the atmosphere, the primary removal mechanism for gas-phase this compound is its reaction with hydroxyl radicals (•OH). These radicals are the most important oxidants in the troposphere and are responsible for the degradation of most organic pollutants. The reaction proceeds via the addition of the •OH radical to the aromatic rings of the this compound molecule.

The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. An estimated rate constant for the gas-phase reaction between this compound and hydroxyl radicals has been calculated, providing insight into its persistence in the air. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Estimated Rate Constant (at 25 °C) | 2.36 x 10-12 cm3/molecule-sec | nih.gov |

| Estimated Atmospheric Half-life | ~6.8 days | nih.gov |

This estimated half-life suggests that this compound can persist in the atmosphere long enough to undergo long-range transport before being degraded or deposited.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis is not considered a significant environmental degradation pathway. The carbon-carbon bond linking the two phenyl rings and the carbon-nitrogen bond of the nitro group are generally stable and resistant to cleavage by water under typical environmental conditions (pH 5-9). Aromatic nitro compounds are known for their general resistance to hydrolysis, and therefore, the hydrolytic half-life of this compound is expected to be very long.

Biotic Transformation and Biodegradation

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of this compound from soil and aquatic environments.

Microorganisms have evolved diverse enzymatic strategies to break down nitroaromatic compounds. For this compound, several degradation pathways are possible, primarily initiated by either reduction of the nitro group or oxidation of the aromatic rings. nih.gov

Reductive Pathway: A common initial step under both anaerobic and aerobic conditions is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and ultimately to an amino (-NH₂) group. nih.gov This sequence transforms this compound into 4-aminobiphenyl (B23562). This product, 4-aminobiphenyl, can then be further degraded, often through pathways involving hydroxylation and subsequent ring cleavage.

Oxidative Pathway: Under aerobic conditions, bacteria can employ dioxygenase enzymes to attack the aromatic structure directly. nih.gov These enzymes incorporate two oxygen atoms into one of the biphenyl (B1667301) rings, forming a cis-dihydrodiol intermediate. This di-hydroxylated ring is then susceptible to cleavage, breaking open the aromatic structure and leading to intermediates that can be funneled into central metabolic pathways like the Krebs cycle.

The specific pathway utilized depends on the microbial species present, the availability of oxygen, and other environmental conditions.

| Pathway Type | Process | Key Initial Step | Typical Conditions | Primary Product/Intermediate |

|---|---|---|---|---|

| Abiotic | Photodegradation | Reaction with •OH radicals | Atmosphere, Sunlit Waters | Hydroxylated derivatives |

| Hydrolysis | Reaction with water | Environmentally insignificant | - | - |

| Biotic | Reductive Degradation | Reduction of the nitro group | Anaerobic / Aerobic | 4-Aminobiphenyl |

| Oxidative Degradation | Dioxygenase attack on the aromatic ring | Aerobic | cis-Dihydrodiol intermediates |

Studies have shown that this compound is biodegradable. nih.gov However, the rate and extent of its breakdown can be highly variable. A key factor influencing its biodegradation is the adaptation of microbial communities. When introduced to a contaminated environment, there is often an initial lag phase during which indigenous microorganisms acclimate to the new chemical. During this period, specific microbial populations that can utilize the compound as a source of carbon, nitrogen, or energy may increase in number, or genetic mutations may lead to the evolution of new degradation capabilities. nih.gov

Following this adaptation period, the rate of degradation can increase significantly. This phenomenon of "rapid microbial adaptation" has been noted for this compound, suggesting that with time, microbial communities in soil and water can become more efficient at breaking it down. nih.gov However, the initial presence of competent microorganisms is crucial. As observed with the analogous compound 4-nitrophenol (B140041), the source of the microbial inoculum and its pre-exposure history can dramatically affect whether the compound is degraded readily or proves to be persistent. nih.gov Therefore, assessing the biodegradability of this compound requires consideration of the potential for microbial communities to adapt.

Application of Bioremediation Strategies (e.g., Biological Treatment)

Bioremediation presents a promising and environmentally sustainable approach for the cleanup of sites contaminated with nitroaromatic compounds, including this compound. This strategy harnesses the metabolic capabilities of microorganisms, such as bacteria and fungi, to transform or mineralize these pollutants into less harmful substances. While specific research on the bioremediation of this compound is limited, extensive studies on structurally similar compounds like 4-nitrophenol (PNP) and other nitroaromatics provide a strong basis for understanding its potential biological degradation pathways.

Microbial degradation of nitroaromatic compounds can proceed under both aerobic and anaerobic conditions. Under aerobic conditions, bacteria may employ several strategies to initiate degradation. These include the reduction of the nitro group, or oxidative pathways involving monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite. For instance, some microbial systems convert nitrophenols to catechols or hydroquinone, which are then funneled into central metabolic pathways for complete mineralization.

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective in degrading a wide range of persistent organic pollutants, including nitroaromatic compounds. Their powerful, non-specific extracellular lignin-modifying enzymes can initiate the breakdown of these complex molecules.

Biological treatment systems, such as activated sludge processes and sequencing batch reactors (SBRs), have been successfully used to treat wastewater containing nitroaromatic compounds. These systems rely on a consortium of microorganisms to achieve efficient removal of the contaminants. Bioaugmentation, the introduction of specific pollutant-degrading microbes, can enhance the performance of these treatment systems, especially when dealing with recalcitrant compounds.

Environmental Mobility and Distribution

The environmental mobility and distribution of this compound are governed by its physicochemical properties, which dictate its behavior in soil, water, and biota. Key parameters such as the soil adsorption coefficient, octanol-water partition coefficient, and bioconcentration factor are used to predict its fate in the environment.

| Property | Value | Implication |

| Log K_ow | 3.77 | High hydrophobicity, tendency to partition into organic matter |

| K_oc_ (estimated) | 2680 - 3360 | Very low mobility in soil |

| BCF (estimated) | 432 | Moderate potential for bioconcentration |

Soil Adsorption and Leaching Potential Studies

The interaction of this compound with soil is a critical factor in determining its potential for groundwater contamination. The organic carbon-water (B12546825) partition coefficient (K_oc_) is a key indicator of a chemical's tendency to adsorb to soil particles. Based on an estimated octanol-water partition coefficient (log K_ow_) of 3.77, the K_oc_ for this compound is estimated to be in the range of 2680 to 3360. nih.gov

This high K_oc_ value indicates a strong tendency for this compound to adsorb to the organic fraction of soil and sediments. nih.gov Consequently, its mobility in soil is expected to be very low. nih.gov This strong adsorption significantly reduces the likelihood of leaching into groundwater, suggesting that the compound will likely remain in the upper soil layers if released into the terrestrial environment. The primary mode of transport in soil for a compound with such properties would be through erosion, where it is carried along with soil particles, rather than dissolving in and moving with soil water.

Partitioning to Aquatic Sediments and Suspended Particulates

In aquatic environments, the fate of this compound is largely dictated by its low water solubility and high hydrophobicity, as indicated by its log K_ow_ of 3.77. chemservice.comepa.gov Chemicals with high log K_ow_ values preferentially partition from the water column to organic matter-rich phases.

Therefore, when introduced into an aquatic system, this compound is expected to rapidly adsorb to suspended particulate matter and settle into the bottom sediments. This partitioning behavior effectively removes the compound from the water column, making the sediments a primary sink for this compound in aquatic ecosystems. While this process reduces the direct exposure to water-column organisms, it can lead to the accumulation of the contaminant in benthic environments, posing a risk to sediment-dwelling organisms.

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. The potential for a chemical to bioconcentrate is often estimated using the bioconcentration factor (BCF).

For this compound, the BCF can be estimated from its log K_ow_ value. A log K_ow_ of 3.77 yields an estimated BCF of 432. nih.gov This value suggests a moderate potential for this compound to accumulate in the tissues of aquatic organisms, such as fish, invertebrates, and algae. nih.gov Organisms can take up the compound directly from the water, and it can accumulate in fatty tissues due to its lipophilic nature. This accumulation can lead to the transfer of the compound through the aquatic food web.

Biological Interactions and Metabolic Pathways of 4 Nitrobiphenyl

Reductive Metabolism in Mammalian Systems

In mammalian systems, 4-Nitrobiphenyl undergoes extensive metabolic conversion. The initial step in its metabolism is the reduction of the nitro group, leading to the formation of several intermediate and stable metabolites. These metabolic processes are largely carried out by hepatic enzyme systems.

The primary metabolic pathway for this compound involves the reduction of its nitro group. Research utilizing rat liver fractions under anaerobic conditions has identified 4-Aminobiphenyl (B23562) (4-ABP) as the principal metabolite, accounting for as much as 79% of the total metabolites formed. nih.govoup.com Alongside 4-ABP, various isomers of hydroxylaminobiphenyl have also been identified as major metabolic products. oup.com The formation of these compounds is a critical step in the biotransformation cascade of this compound.

Table 1: Major Metabolites of this compound

| Metabolite Name | Abbreviation | Classification |

|---|---|---|

| 4-Aminobiphenyl | 4-ABP | Major |

| Hydroxylaminobiphenyls | - | Major |

In addition to the major metabolites, a number of minor metabolites are also produced during the biotransformation of this compound. Among these are 4-Acetylaminobiphenyl (4-AABP) and N-hydroxy-4-acetylaminobiphenyl (4-AABP-N-OH). nih.govoup.com These compounds result from further enzymatic processing, such as N-acetylation and N-hydroxylation of the primary amine metabolite. nih.gov Studies have also identified other minor products, including N-formyl-4-aminobiphenyl and ring-hydroxylated derivatives like x-OH-4-nitrobiphenyl. nih.govoup.com

Table 2: Minor Metabolites of this compound

| Metabolite Name | Abbreviation | Classification |

|---|---|---|

| 4-Acetylaminobiphenyl | 4-AABP | Minor |

| N-Hydroxy-4-acetylaminobiphenyl | 4-AABP-N-OH | Minor |

| N-formyl-4-aminobiphenyl | N-formyl-4-ABP | Minor |

| x-OH-4-nitrobiphenyl | 4-NBP-x-OH | Minor |

The liver is the primary site for the metabolism of xenobiotics, including this compound. omicsonline.orgnih.gov The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a central role in Phase I metabolic reactions. omicsonline.orgopenanesthesia.orgmdpi.com These enzymes are responsible for catalyzing the oxidation, reduction, and hydrolysis of a vast number of compounds. omicsonline.orgopenanesthesia.org

In the context of this compound's metabolites, such as 4-Aminobiphenyl, CYP isozymes are critical for their activation. who.int Specifically, CYP1A2 has been traditionally implicated in the N-hydroxylation of 4-Aminobiphenyl to form N-hydroxy-4-aminobiphenyl. nih.gov More recent research has also identified CYP2E1 as a major enzyme involved in the N-hydroxylation of 4-Aminobiphenyl. nih.gov This enzymatic conversion is a key activation step, leading to the formation of reactive intermediates. who.intnih.gov The activity and expression of these CYP enzymes can vary between individuals, which may influence the rate and pathway of metabolism. nih.gov

Proposed Metabolic Pathways and Their Intermediates

Based on the identified metabolites, several interconnected metabolic pathways have been proposed to describe the biotransformation of this compound in the liver. These pathways illustrate the stepwise conversion of the parent compound into various derivatives.

N-hydroxylation and N-acetylation are crucial enzymatic processes in the metabolic pathway of this compound. nih.gov Following the initial reduction to 4-Aminobiphenyl, N-hydroxylation, mediated by cytochrome P450 enzymes like CYP1A2 and CYP2E1, can occur, producing N-hydroxy-4-aminobiphenyl. nih.govnih.gov This metabolite is a key intermediate.

Subsequently, N-acetylation can take place. nih.gov For instance, 4-Aminobiphenyl can be N-acetylated to form 4-Acetylaminobiphenyl. nih.gov This acetylated metabolite can then undergo its own N-hydroxylation to yield N-hydroxy-4-acetylaminobiphenyl. nih.govnih.gov These processes are part of a complex interplay of activation and detoxification pathways within the liver. nih.gov

Ring Hydroxylation Mechanisms

Ring hydroxylation is a critical metabolic pathway for this compound and its metabolites, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells and other tissues. This process introduces a hydroxyl (-OH) group onto one of the aromatic rings of the biphenyl (B1667301) structure, which generally increases the water solubility of the compound, facilitating its further conjugation and excretion.

The mechanism of CYP-mediated hydroxylation is a well-established catalytic cycle. It involves the activation of molecular oxygen, leading to the formation of a highly reactive iron-oxo species within the enzyme's active site. This potent oxidizing agent can abstract a hydrogen atom from a C-H bond on the aromatic ring, followed by a "rebound" of a hydroxyl group to the resulting carbon radical, a process often referred to as the radical rebound mechanism. An alternative pathway involves the formation of an arene oxide intermediate, which can then rearrange to form a phenol.

In the context of this compound metabolism, ring hydroxylation can occur on the parent compound itself or, more commonly, on its reduced metabolite, 4-aminobiphenyl (4-ABP). Studies on the metabolism of 4-ABP have identified several hydroxylated products. The primary sites of hydroxylation are ortho to the amino group (C3 position) and on the second, unsubstituted phenyl ring (C2' and C4' positions).

Key hydroxylated metabolites identified include:

3-hydroxy-4-aminobiphenyl : This ortho-phenol is a significant metabolite in several species.

4'-hydroxy-4-aminobiphenyl : Hydroxylation at the para position of the second ring.

2'-hydroxy-4-aminobiphenyl : Hydroxylation at the ortho position of the second ring, which is generally a minor pathway.

The formation of these phenolic metabolites represents a crucial detoxification step, as the newly introduced hydroxyl group provides a reactive site for Phase II conjugation reactions, such as glucuronidation and sulfation.

Glucuronidation and Excretion Pathways for Aromatic Amines

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and excretion of xenobiotics, including the aromatic amine metabolites of this compound. wikipedia.orgnih.gov This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a functional group on the substrate. wikipedia.org The enzymes responsible for this conjugation are the UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov The addition of the highly polar glucuronic acid group significantly increases the water solubility of the metabolite, facilitating its elimination from the body via urine or bile. wikipedia.orgaskthescientists.com

For the metabolites of this compound, particularly 4-aminobiphenyl (4-ABP) and its hydroxylated forms, several types of glucuronide conjugates can be formed:

N-glucuronides : The amino group of 4-ABP can be directly conjugated with glucuronic acid to form 4-aminobiphenyl-N-glucuronide. This is a major metabolic product found in both dogs and humans. nih.gov

O-glucuronides : The hydroxyl groups of ring-hydroxylated metabolites (e.g., 3-hydroxy-4-aminobiphenyl) and the N-hydroxylated metabolite (N-hydroxy-4-aminobiphenyl) can be conjugated to form O-glucuronides. nih.gov

The formation of these conjugates is catalyzed by specific UGT isoforms. Research has identified UGT1A4 and UGT1A9 as the primary enzymes involved in the N-glucuronidation of 4-ABP in the human liver. nih.govrisksciences.com UGT1A4, in particular, demonstrates higher affinity and efficiency for this reaction compared to UGT1A9. nih.govrisksciences.com

| UGT Isoform | Substrate | Kinetic Parameter (Km) | Kinetic Parameter (Vmax) | Significance |

|---|---|---|---|---|

| UGT1A4 | 4-Aminobiphenyl | 58.8 µM | 234.9 pmol/min/mg protein | High affinity and efficiency for 4-ABP N-glucuronidation. nih.govrisksciences.com |

| UGT1A9 | 4-Aminobiphenyl | 227.5 µM | 31.2 pmol/min/mg protein | Contributes to 4-ABP N-glucuronidation, but with lower affinity than UGT1A4. nih.govrisksciences.com |

Elucidation of Toxification and Detoxification Mechanisms via Metabolism

The metabolism of this compound is a double-edged sword, encompassing pathways that lead to benign, excretable products (detoxification) and pathways that generate highly reactive intermediates responsible for its carcinogenicity (toxification). oup.com The balance between these routes is a key determinant of individual susceptibility to this compound-induced cancer. cdc.govhaz-map.com

Detoxification Pathways: The primary detoxification mechanisms for this compound involve ring hydroxylation and subsequent glucuronidation.

Ring Hydroxylation: As described in section 4.2.3, the introduction of a hydroxyl group onto the aromatic rings by cytochrome P450 enzymes forms phenolic metabolites. oup.com This reaction is a critical detoxification step because it creates substrates for Phase II conjugation. researchgate.net

Glucuronidation: The conjugation of these phenolic metabolites to form stable, water-soluble O-glucuronides is a highly efficient elimination pathway. nih.govuobaghdad.edu.iq Direct N-glucuronidation of the 4-aminobiphenyl metabolite also serves as a detoxification mechanism by facilitating its removal from the liver. nih.govnih.gov

Toxification Pathway (Metabolic Activation): The carcinogenicity of this compound is not caused by the parent compound itself but by its metabolic activation to electrophilic species that can bind covalently to DNA, forming DNA adducts and leading to genetic mutations. cdc.gov

The key steps in the toxification pathway are:

Nitroreduction: The initial step is the reduction of the nitro group of this compound to form 4-aminobiphenyl (4-ABP). oup.com

N-Hydroxylation: This is the critical activation step. 4-ABP is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, to form N-hydroxy-4-aminobiphenyl. nih.gov This N-hydroxylated metabolite is a proximate carcinogen. nih.gov

Esterification: The N-hydroxy intermediate can undergo further activation via esterification (e.g., acetylation by N-acetyltransferases or sulfation by sulfotransferases) to form unstable esters. nih.gov These esters readily break down to form a highly reactive nitrenium ion.

DNA Adduct Formation: The electrophilic nitrenium ion is the ultimate carcinogen that reacts with nucleophilic sites on DNA bases, primarily guanine (B1146940). This reaction forms covalent DNA adducts, such as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). nih.govacs.org The formation of these adducts can lead to mutations in critical genes (e.g., tumor suppressor genes), initiating the process of carcinogenesis. nih.gov

The Ambivalent Role of Glucuronidation: While glucuronidation is largely a detoxification process, the N-glucuronide of 4-aminobiphenyl has a unique and hazardous role in bladder carcinogenesis. nih.govresearchgate.net This conjugate, formed in the liver, is stable enough to be transported via the bloodstream to the kidneys and excreted into the bladder. risksciences.com However, the acidic environment of the urine (pH < 6.0) can cause the N-glucuronide to become unstable and hydrolyze, releasing the carcinogenic N-hydroxy-4-aminobiphenyl directly within the bladder lumen. nih.gov This localized release of a potent carcinogen is believed to be the primary mechanism by which this compound and 4-aminobiphenyl induce bladder cancer. nih.govresearchgate.net

Toxicological Mechanisms and Effects of 4 Nitrobiphenyl

Carcinogenicity Research

Role of 4-Aminobiphenyl (B23562) as a Metabolite in Carcinogenesis

The carcinogenicity of 4-Nitrobiphenyl is intrinsically linked to its metabolic conversion to 4-Aminobiphenyl (4-ABP), a recognized human bladder carcinogen. cdc.govhaz-map.comwikipedia.org It is understood that it is not possible to separate human exposures to this compound from exposures to 4-ABP because the former is reduced to the latter within the body. nih.gov This metabolic reduction is a critical activation step. imrpress.com

Studies have demonstrated this in-vivo conversion. cdc.gov For instance, under anaerobic conditions, rat liver fractions have been shown to convert this compound into several metabolites, with 4-ABP being the most abundant, accounting for 79% of the total metabolites. oup.com The metabolic pathway involves the reduction of this compound to 4-nitrosobiphenyl (B155253) and then further to N-hydroxy-4-aminobiphenyl, a key intermediate that leads to DNA damage. imrpress.com Because 4-ABP is a known human carcinogen, its formation from this compound is the primary reason the parent compound is considered a suspected human carcinogen. haz-map.comnih.gov

Molecular Mechanisms of Carcinogenesis (e.g., DNA Adduct Formation, N-Oxidation, O-Acetylation)

The carcinogenic action of this compound, following its conversion to metabolites like 4-ABP, is exerted at a molecular level through the formation of DNA adducts—a process that can lead to permanent mutations if not repaired. kegg.jp The metabolic activation process is crucial and involves several key steps.

Nitro polycyclic aromatic hydrocarbons like this compound are metabolized to genotoxic agents through nitroreduction. nih.gov This process leads to the formation of reactive N-hydroxy arylamines. nih.gov O-Acetylation of this N-hydroxy form produces an acetoxyarylamine, which can then generate a highly reactive arylnitrenium ion. imrpress.com This ultimate metabolite is responsible for reacting with DNA to form adducts. imrpress.com

The primary type of DNA adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). nih.gov Studies on male beagle dogs treated with aryl-amines, including this compound, showed that the DNA adduct profiles in their bladder epithelium were remarkably similar to those produced when N-hydroxyarylamine metabolites were reacted with DNA in vitro. nih.gov These findings suggest that the N-hydroxyarylamines are the ultimate bladder carcinogens and that the substitution at the C8 position of deoxyguanosine may represent the initiating lesion in the formation of bladder tumors. nih.gov

International Agency for Research on Cancer (IARC) Classifications and Interpretations

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of this compound. Based on its assessments, this compound is classified under Group 3 : Not classifiable as to its carcinogenicity to humans. inchem.orgimrpress.comwho.intchemicalbook.com

| Agency/Group | Classification | Interpretation |

|---|---|---|

| IARC | Group 3 | Not classifiable as to its carcinogenicity to humans. inchem.orgimrpress.comwho.int |

Genotoxicity and Mutagenicity Investigations

In Vitro Mutagenicity Assays (e.g., Ames Test with Salmonella Typhimurium Strains TA98 and TA100)

The mutagenic potential of this compound has been evaluated using in vitro assays, most notably the Ames test, which utilizes specific strains of Salmonella typhimurium to detect chemical mutagens. The strains TA98 and TA100 are commonly used, with TA98 being indicative of frameshift mutations and TA100 detecting base-pair substitution mutations. xenometrix.ch

Research has shown that this compound and its derivatives demonstrate mutagenic activity in these strains. nih.gov One study that synthesized and tested eleven alkyl-substituted derivatives of this compound found that mutagenic potency in both TA98 and TA100 was influenced by the molecular structure, specifically the size and position of alkyl substituents. nih.gov It has also been noted that the mutagenicity of this compound is enhanced by the addition of a metabolic activation system (S9 mix), which simulates liver enzyme activity. nih.gov

Further investigations comparing aromatic nitroso compounds with their corresponding hydroxylamines and parent nitroarenes in strains TA98 and TA100 found a remarkable similarity in the dose-response curves between the nitroso and hydroxylamine (B1172632) compounds, with this effect being only marginally dependent on metabolic activation by an S9 mix. nih.gov This suggests that the reduction of the nitroso group to the hydroxylamine is a key step in the mutagenic process observed in the Ames test. nih.gov

| Assay | Test System | Key Findings |

|---|---|---|

| Ames Test | Salmonella typhimurium strains TA98 and TA100 | Demonstrates mutagenic activity, which is enhanced with metabolic activation (S9). nih.govnih.gov Mutagenicity is influenced by molecular structure. nih.gov |

In Vivo Genotoxicity Studies (e.g., Chromosomal Aberrations in Mammalian Cells)

The assessment of a chemical's potential to cause genetic damage in a living organism is a critical component of toxicology. The in vivo mammalian bone marrow chromosomal aberration test is a key assay for this purpose, designed to detect structural chromosomal damage in the bone marrow cells of animals, typically rodents. nucro-technics.comoecd.org This test is particularly relevant for evaluating mutagenic hazards because it incorporates the factors of in vivo metabolism, pharmacokinetics, and DNA repair processes that are absent in simpler in vitro systems. nucro-technics.com

The standard procedure for this assay, as outlined in OECD Guideline 475, involves treating animals with the test substance via an appropriate route of exposure. oecd.orgoecd.org At specific time points after exposure, bone marrow cells are harvested, treated with a substance to arrest cell division at the metaphase stage, and then prepared for microscopic analysis. nucro-technics.com Scientists then score the metaphase cells for various types of chromosomal aberrations, such as chromosome or chromatid breaks and exchanges. criver.com

A positive result in this assay is characterized by a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations compared to a control group. nucro-technics.comeurofins.com Such a finding indicates that the test substance is clastogenic in vivo. While this is a standard test for genotoxicity, publicly available studies specifically detailing the results of this compound in the in vivo mammalian chromosomal aberration test are not readily found in the reviewed literature.

| Test Parameter | Description |

| Test System | Mammalian bone marrow cells (typically from rodents like rats or mice). oecd.org |

| Endpoint Measured | Structural chromosomal aberrations (e.g., breaks, exchanges) in metaphase cells. criver.com |

| Significance | Detects clastogenic potential in a whole-animal system, accounting for metabolism and pharmacokinetics. nucro-technics.com |

| Governing Guideline | OECD Test Guideline No. 475. oecd.org |

Molecular Mechanisms of DNA Damage (e.g., Aryl Nitrenium Ion Formation, Reactive Oxygen Species Production)

The genotoxicity of this compound is rooted in its metabolic activation into highly reactive molecules that can directly damage DNA. Two primary molecular mechanisms are responsible for this DNA damage: the formation of aryl nitrenium ions and the production of reactive oxygen species (ROS).

Aryl Nitrenium Ion Formation: A major pathway for the metabolic activation of nitroaromatic compounds like this compound involves the reduction of the nitro group (-NO2). This process leads to the formation of nitroso and N-hydroxylamine intermediates. The N-hydroxylamine metabolite can be further activated, often through esterification, to form an unstable intermediate that breaks down to generate a highly electrophilic aryl nitrenium ion. This reactive ion can then form covalent bonds (adducts) with DNA bases, particularly guanine (B1146940) and adenine, disrupting the normal structure and function of the DNA.

Reactive Oxygen Species (ROS) Production: A parallel mechanism of toxicity involves the generation of ROS. The metabolic cycling of this compound can produce superoxide (B77818) anion radicals. These radicals can initiate a cascade of reactions, leading to the formation of other ROS such as hydrogen peroxide and highly reactive hydroxyl radicals. researchgate.net These ROS can attack DNA bases and the sugar-phosphate backbone, causing oxidative DNA damage. researchgate.net This oxidative pathway contributes significantly to the mutagenic and carcinogenic effects observed with related aromatic amines. researchgate.net

Induction of Oxidative Stress and DNA Damage

The production of Reactive Oxygen Species (ROS) during the metabolism of this compound can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This imbalance results in widespread damage to cellular components, with DNA being a critical target.

Oxidative stress directly causes DNA damage through several mechanisms. The hydroxyl radical, one of the most potent ROS, can attack purine (B94841) and pyrimidine (B1678525) bases. A common and well-studied form of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic lesion that can lead to G:C to T:A transversions if not repaired. ROS can also induce single- and double-strand breaks in the DNA backbone. This accumulation of oxidative DNA damage is a key factor in the initiation of mutagenesis and carcinogenesis associated with nitroaromatic compounds.

| Mechanism | Reactive Intermediate | Type of DNA Damage |

| Covalent Binding | Aryl Nitrenium Ion | DNA Adducts (e.g., at guanine bases) |